Product packaging for octahydro-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 80828-13-3)

octahydro-1H-indole-2-carboxylic acid

Cat. No.: B051044
CAS No.: 80828-13-3
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydro-1H-indole-2-carboxylic acid (Oic) is a non-proteinogenic, bicyclic α-amino acid that serves as a superior proline surrogate in peptide engineering and medicinal chemistry. Its rigid, perhydroindole scaffold introduces significant conformational constraints into peptide backbones, effectively stabilizing specific secondary structures such as type-II' β-turns. A key advantage over proline is its enhanced lipophilicity, which favorably impacts the absorption and distribution of bioactive peptides through biological membranes, thereby improving their metabolic stability and oral bioavailability. This compound is a critical building block in pharmaceutical development, most notably as a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors like Perindopril for hypertension treatment. It is also extensively used in the design of metabolically stable, orally available bradykinin B2 receptor antagonists, which show promise as anti-inflammatory and anti-cancer agents. Beyond cardiovascular and inflammatory research, Oic is a valuable intermediate for investigating neurological disorders and is incorporated into polymer matrices to enhance material properties. Researchers will find this high-quality material essential for driving innovation in peptidomimetic drug design, agrochemicals, and advanced material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B051044 octahydro-1H-indole-2-carboxylic acid CAS No. 80828-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Octahydro 1h Indole 2 Carboxylic Acid

Established Synthetic Routes to Octahydro-1H-indole-2-carboxylic Acid

Established methods for the synthesis of this compound primarily revolve around catalytic hydrogenation, multi-step organic reactions from various precursors, and enzymatic resolution processes to obtain optically pure isomers.

Catalytic Hydrogenation Approaches for this compound Synthesis

Catalytic hydrogenation of indole-2-carboxylic acid or its derivatives stands as a direct and widely employed method for the synthesis of this compound. This approach involves the reduction of the aromatic indole (B1671886) ring system to its saturated octahydro counterpart in the presence of a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the reaction.

One common strategy begins with the hydrogenation of (S)-indoline-2-carboxylic acid to produce a mixture of diastereomers, primarily (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.gov The hydrogenation of the indole nucleus can be challenging due to its resonance-stabilized aromaticity. nih.gov Over-hydrogenation is a potential side reaction, leading to the formation of byproducts. nih.gov

Table 1: Comparison of Catalysts in the Hydrogenation of (S)-indoline-2-carboxylic acid

Catalyst Pressure Temperature Diastereomeric Ratio ((S,S,S)-1:(S,R,R)-1) Reference
Platinum Oxide (PtO₂) Atmospheric 60 °C 90:10 nih.gov

The stereoselectivity of the hydrogenation process is highly dependent on the catalyst system employed. Platinum-based catalysts, such as platinum oxide (PtO₂), have been shown to be effective for the hydrogenation of (S)-indoline-2-carboxylic acid at atmospheric pressure. nih.gov The use of PtO₂ allows for the reaction to proceed under milder conditions compared to other catalysts like palladium on charcoal. nih.gov

Recent advancements have explored the use of more sophisticated catalyst systems to achieve higher stereoselectivity. For instance, Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been developed for the asymmetric, complete hydrogenation of protected indoles, yielding highly valuable octahydroindoles with good enantioselectivities and diastereoselectivities. nih.govacs.org This approach allows for the installation of up to five new stereocenters in a single protocol. nih.govacs.org Another innovative approach involves an Iridium/bisphosphine-thiourea ligand (ZhaoPhos) catalytic system for the asymmetric hydrogenation of unprotected indoles, which has shown high reactivity and excellent stereoselective control. chinesechemsoc.org

The diastereoisomeric ratio of the final product can be significantly influenced by the reaction conditions. While the initial hydrogenation of (S)-indoline-2-carboxylic acid using platinum oxide yields a 90:10 mixture of diastereomers, subsequent epimerization can be employed to enrich the mixture in the desired epimer. nih.gov By heating the initial product mixture in acetic acid with a catalytic amount of salicylaldehyde, the diastereoisomeric ratio can be shifted. nih.gov A prolonged reaction time of 24 hours can enrich the mixture to a final ratio of 23:77 of (S,S,S)-1 to (R,S,S)-1, which is a substantial improvement over the 50:50 mixture obtained after 1 hour. nih.gov

Multi-step Organic Reactions for this compound Synthesis from Precursors

Multi-step synthetic sequences provide alternative pathways to this compound, often starting from readily available precursors and allowing for greater control over the stereochemistry. One such process for the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride starts from (1S, 2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol. google.com This multi-step approach involves a series of transformations, including selective N-alkylation with ethyl bromoacetate, to construct the octahydroindole ring system. google.com Another multi-step synthesis involves the conversion of an intermediate product into a mixture of octahydroindole-2-carbonitriles, which are then hydrolyzed to give octahydroindole-2-carboxylic acid. epo.org

Enzymatic Resolution Processes for Optically Active this compound and its Protected Derivatives

Enzymatic resolution offers a powerful tool for obtaining enantiomerically pure this compound. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. A process has been developed for the enzymatic resolution of an optically active N-protected-octahydro-1H-indole-2-carboxylic acid. google.com This process uses a hydrolase, such as an esterase or lipase, derived from the microorganism Chromobacterium SC-YM-1 strain (FERM BP-6703), to asymmetrically hydrolyze an N-protected-octahydro-1H-indole-2-carboxylate. google.com This enzymatic approach provides an efficient means of producing optically active intermediates that are valuable for the synthesis of pharmaceuticals. google.com

Novel and Advanced Synthetic Strategies for this compound

Recent research has focused on the development of novel and more advanced synthetic strategies to overcome some of the limitations of established methods, such as harsh reaction conditions and the need for stoichiometric reagents. nih.gov A significant advancement is the development of a ruthenium-NHC-catalyzed asymmetric, complete hydrogenation of protected indoles. nih.govacs.org This method is notable for its ability to use a single metal complex that functions successively as both a homogeneous and heterogeneous catalyst, thereby avoiding racemic background reduction and expanding the substrate scope. nih.govacs.org

Another innovative strategy is the Palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates through an acid-assisted dynamic kinetic resolution (DKR) process. acs.org This method provides access to structurally interesting chiral indolines with exocyclic stereocenters in excellent yields, diastereoselectivities, and enantioselectivities. acs.org The DKR process relies on the rapid interconversion of the enantiomers of the racemic starting material, facilitated by an acid-promoted isomerization between the aromatic indole and a nonaromatic exocyclic enamine intermediate. acs.org

Development of Enantiomerically Pure this compound Synthesis

The synthesis of enantiomerically pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid has been achieved through the hydrogenation of (S)-indoline-2-carboxylic acid. nih.gov This process typically involves the use of a platinum oxide (PtO₂) catalyst in acetic acid at elevated temperatures. nih.gov Subsequent recrystallization from ethanol allows for the isolation of the pure (S,S,S)-1 isomer. nih.gov

An improved methodology for obtaining the enantiomerically pure (2R,3aS,7aS) stereoisomer involves a selective condensation reaction with trichloroacetaldehyde. This reaction forms a trichloromethyloxazolidinone derivative, which facilitates the separation of the desired epimer. nih.govnih.gov This method provides an efficient pathway to the enantiomerically pure (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
(S)-indoline-2-carboxylic acidH₂, PtO₂, AcOH, 60 °C; Recrystallization from EtOH(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid85% nih.gov

Strategies for α-Functionalization of this compound

The α-functionalization of this compound is a key strategy for creating diverse derivatives with potential therapeutic applications. A significant advancement in this area is the use of the trichloromethyloxazolidinone intermediate derived from the (2R,3aS,7aS) stereoisomer. This intermediate allows for completely diastereoselective α-alkylation reactions. nih.govnih.gov This "self-reproduction of chirality" approach provides a convenient and concise route to enantiopure α-tetrasubstituted derivatives of this compound. nih.gov

Application of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic reactions. In the context of this compound synthesis, chiral auxiliaries can be temporarily incorporated to guide the formation of the desired stereoisomer. wikipedia.org For instance, (S)-(-)-1-phenylethylamine has been employed as a chiral auxiliary in a diastereoselective intramolecular ring-closure strategy to produce the trans-fused octahydroindole bicyclic ring system with the correct stereochemistry at the (2S)-carboxylic acid position. google.com This approach is a key step in the synthesis of pharmacologically active compounds. google.com

Derivatization and Chemical Modification of this compound

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for derivatization through esterification and amidation reactions. chemimpex.com These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying pharmacokinetic properties, and preparing intermediates for further synthesis. nih.gov

Esterification: The carboxylic acid can be converted to an ester, such as a benzyl ester, which can serve as a protecting group or a key intermediate in the synthesis of more complex molecules like Trandolapril. epo.orglibretexts.org

Amidation: Amide bond formation is another critical transformation. Coupling agents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole are commonly used to facilitate the reaction between the carboxylic acid and an amine. epo.orglibretexts.org

Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationBenzyl alcohol, acid catalystBenzyl ester epo.org
AmidationAmine, DCC, 1-hydroxybenzotriazoleAmide epo.org

Introduction of Protecting Groups (e.g., Boc, Fmoc) for Peptide Synthesis Applications

In peptide synthesis, the amino group of this compound must be protected to prevent unwanted side reactions during peptide coupling. biosynth.compeptide.com The most common protecting groups used for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.org

Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). libretexts.orgpeptide2.com

Fmoc Protection: The Fmoc group is attached by reaction with fluorenylmethyloxycarbonyl chloride. libretexts.org It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine in dimethylformamide. libretexts.org

Protecting GroupIntroduction ReagentDeprotection ConditionsReference
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonateStrong acid (e.g., TFA) libretexts.orgpeptide2.com
Fmoc (9-fluorenylmethyloxycarbonyl)Fluorenylmethyloxycarbonyl chlorideMild base (e.g., 20% piperidine in DMF) libretexts.org

Synthesis of N'-substituted Hydrazides from this compound Derivatives

The synthesis of N'-substituted hydrazides from carboxylic acid derivatives represents a valuable transformation for generating compounds with potential biological activity. This is typically achieved by first converting the carboxylic acid to an ester, which then reacts with hydrazine hydrate to form the corresponding carbohydrazide. nih.govresearchgate.net These hydrazides can then be further reacted with various electrophiles, such as aldehydes or isothiocyanates, to produce N'-substituted hydrazides and related heterocyclic compounds. nih.govresearchgate.net This synthetic route provides access to a diverse range of molecules for screening in drug discovery programs. nih.gov

Mechanistic Investigations of Reactions Involving this compound

The synthesis and transformation of this compound, a key building block in various pharmaceuticals, involve complex stereochemical challenges. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and achieving desired stereoisomers. This section delves into the mechanistic investigations of reactions involving this bicyclic amino acid, focusing on reaction pathways, intermediates, kinetic and thermodynamic aspects, and the role of computational chemistry in elucidating these mechanisms.

Understanding Reaction Pathways and Intermediates in this compound Synthesis

The synthesis of specific stereoisomers of this compound is most commonly achieved through the catalytic hydrogenation of a less saturated precursor, such as (S)-indoline-2-carboxylic acid. This process, however, is not straightforward and often leads to a mixture of diastereomers. The reaction pathway involves the addition of hydrogen across the double bonds of the indole ring system, with the stereochemical outcome being highly dependent on the catalyst, solvent, and reaction conditions.

One of the primary synthetic routes begins with the hydrogenation of commercially available (S)-indoline-2-carboxylic acid. This reaction typically yields a mixture of the (2S,3aS,7aS) and (2S,3aR,7aR) diastereomers. The formation of these stereoisomers is a consequence of the hydrogen atoms adding to the planar indole ring from different faces. The catalyst surface plays a pivotal role in directing the approach of the substrate, thereby influencing the diastereomeric ratio of the product.

To obtain a specific, enantiomerically pure stereoisomer, such as (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, a subsequent epimerization step is often necessary. This transformation highlights the existence of key intermediates in the reaction pathway. One established method to achieve this is through a process that involves the formation of a Schiff base intermediate. By heating the diastereomeric mixture in acetic acid with a catalytic amount of salicylaldehyde, an equilibrium is established between the different stereoisomers. Initially, this can lead to a roughly 50:50 mixture of diastereomers. However, by extending the reaction time, it is possible to enrich the mixture with the desired epimer, achieving a ratio where the desired product is the major component. This indicates that the thermodynamic stability of the intermediates and products plays a significant role in the final product distribution.

Further insights into the initial stages of indole ring saturation come from computational studies on indole hydrodenitrogenation. These studies propose two primary reaction pathways for the initial hydrogenation:

Path 1: Hydrogenation of the benzene ring first.

Path 2: Hydrogenation of the heterocyclic (pyrrole) ring first.

Theoretical calculations suggest that Path 2, the initial hydrogenation of the five-membered heterocyclic ring, is generally the more favorable pathway. This initial saturation of the pyrrole ring is a critical step leading to the formation of the indoline intermediate, which is then further hydrogenated to the octahydroindole structure.

Kinetic and Thermodynamic Studies of this compound Transformations

The efficiency and outcome of the synthesis of this compound are governed by both kinetic and thermodynamic factors. While specific kinetic data for the hydrogenation of indoline-2-carboxylic acid is not extensively reported in the literature, studies on related indole hydrogenation reactions provide valuable insights. The rate of hydrogenation is influenced by factors such as hydrogen pressure, temperature, catalyst type and loading, and the solvent system employed. For instance, in the hydrogenation of unprotected indoles, the reaction can be sluggish due to the aromatic stability of the indole nucleus. The use of acid activators can protonate the indole ring, disrupting its aromaticity and thereby increasing the reaction rate. However, this can also lead to side reactions like polymerization.

Thermodynamic studies, particularly on the hydrogenation of indole and its derivatives, offer a quantitative understanding of the energy changes involved in these transformations. The enthalpy of reaction (ΔH) is a key parameter, indicating the heat released or absorbed during the reaction. For the hydrogenation of indole to octahydroindole, the reaction is exothermic, releasing a significant amount of energy.

A study on the thermodynamics of the 1-methylindole/octahydro-1-methylindole system provides a useful model for understanding the thermodynamics of this compound synthesis. The hydrogenation occurs in stages, and the enthalpy of each hydrogenation step can be determined.

Thermodynamic Data for the Hydrogenation of 1-Methylindole (Model System)
Reaction StepEnthalpy of Reaction (ΔH) in kJ/mol
1-Methylindole to 1-Methylindoline-41.7 ± 1.2
1-Methylindoline to Octahydro-1-methylindole-130.5 ± 2.5
Overall: 1-Methylindole to Octahydro-1-methylindole-172.2 ± 2.8

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of this compound. These methods allow for the detailed investigation of reaction pathways, transition states, and the factors controlling stereoselectivity at an atomic level.

DFT studies have been instrumental in understanding the initial stages of indole hydrogenation. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely mechanism. As mentioned earlier, such studies have shown that the hydrogenation of the heterocyclic ring of the indole nucleus is energetically more favorable than the hydrogenation of the benzene ring.

Furthermore, computational models can be used to rationalize the diastereoselectivity observed in the hydrogenation of substituted indoles and indolines. For example, in the study of the diastereoselective heterogeneous hydrogenation of a substituted indolizine, a related bicyclic system, DFT and ab initio calculations were employed to understand the preference for the formation of a specific stereoisomer. These calculations can model the interaction of the substrate with the catalyst surface and determine the energies of the various possible transition states leading to different stereoisomeric products. The lower energy transition state corresponds to the major product observed experimentally.

In the context of asymmetric hydrogenation, DFT calculations are crucial for understanding the mechanism of enantioselectivity. For the Ir-catalyzed asymmetric hydrogenation of unprotected indoles, a detailed catalytic cycle was proposed based on DFT calculations. These calculations can identify the key intermediates and transition states, and elucidate the non-covalent interactions between the substrate, catalyst, and chiral ligands that are responsible for the stereochemical outcome. By understanding these interactions, more efficient and selective catalysts can be designed.

Application of Computational Chemistry in Mechanistic Studies
Computational MethodApplicationKey Findings
Density Functional Theory (DFT)Investigating indole hydrogenation pathwaysPreferential hydrogenation of the heterocyclic ring over the benzene ring.
DFT and Ab Initio CalculationsRationalizing diastereoselectivity in hydrogenationIdentification of the lowest energy transition state leading to the major stereoisomer.
DFTElucidating the catalytic cycle in asymmetric hydrogenationUnderstanding the role of chiral ligands and non-covalent interactions in determining enantioselectivity.

Advanced Research Applications of Octahydro 1h Indole 2 Carboxylic Acid in Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The unique stereochemical architecture of octahydro-1H-indole-2-carboxylic acid makes it an indispensable component in the synthesis of several marketed drugs. Its bicyclic system, derived from the indole (B1671886) family, provides a stable and reactive foundation for building complex molecules with specific three-dimensional arrangements necessary for therapeutic efficacy.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: Trandolapril and Perindopril

This compound is a crucial starting material for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. mdpi.com These drugs are widely used to treat high blood pressure and heart conditions. drugbank.com The primary function of ACE is to convert angiotensin I to angiotensin II, a potent vasoconstrictor. altasciences.com ACE inhibitors block this conversion, leading to vasodilation and reduced blood pressure. pharmacompass.com The efficacy of these inhibitors is highly dependent on their ability to bind to the active site of the enzyme, a feat that requires a very specific molecular geometry.

The (2S,3aR,7aS) stereoisomer of this compound is a cornerstone in the synthesis of Trandolapril. drugbank.com It serves as a key stereospecific building block, ensuring the final drug product has the correct three-dimensional structure required for its mechanism of action. drugbank.comnbinno.com Similarly, the (2S,3aS,7aS) isomer is a critical intermediate in the synthesis of another potent ACE inhibitor, Perindopril. nih.govnih.gov The synthesis of these drugs often involves a peptide coupling reaction between the appropriate ester of this compound and other chiral synthons. nih.govsimsonpharma.com

The biological activity of ACE inhibitors like Trandolapril and Perindopril is intrinsically linked to their stereochemistry. The specific arrangement of atoms in space determines how well the drug molecule fits into the active site of the ACE enzyme. For this reason, achieving high stereochemical purity in the this compound intermediate is a critical and often challenging aspect of the manufacturing process. nih.gov

Perindopril, for instance, has five chiral centers, which means there is a possibility of 32 different stereoisomers. researchgate.netrxlist.com However, extensive research has shown that only a select few of these isomers exhibit the desired potent ACE inhibitory activity. researchgate.net The synthesis must therefore be highly stereoselective to produce the single, therapeutically effective isomer. The most significant challenge in many synthetic routes is the preparation of the trans-fused this compound building block with the correct stereochemistry. nbinno.comnih.gov

DrugRequired Stereoisomer of IntermediateKey Stereochemical Feature
Trandolapril (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acidTrans-fused ring system nbinno.com
Perindopril (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acidSpecific (S,S,S) configuration nih.gov

This table summarizes the specific stereoisomers of this compound required for the synthesis of Trandolapril and Perindopril.

The presence of undesired stereoisomers of this compound in the synthetic pathway can have a significant negative impact on the quality and yield of the final drug product. nih.gov These isomeric impurities can be difficult to separate from the desired isomer, often requiring complex and costly purification techniques like column chromatography, which may not be suitable for industrial-scale production. nbinno.com

Isomer TypeImpact on Drug ProductMitigation Strategy
Diastereomers (e.g., cis-fused vs. trans-fused) Can lead to impurities in the final product that are difficult to remove; may reduce overall yield and efficacy. nbinno.comStereoselective synthesis routes; advanced chromatographic separation. nbinno.comnih.gov
Enantiomers May have different pharmacological activity (one may be active while the other is inactive or even detrimental).Use of chiral resolving agents or asymmetric synthesis to isolate the desired enantiomer. nbinno.com

This table outlines the potential impact of different isomers of this compound on the final drug quality and the strategies used to control them.

Development of Analgesics and Anti-inflammatory Drugs

Beyond its established role in cardiovascular medicine, the this compound scaffold is being explored for other therapeutic applications. Its structural rigidity makes it an attractive substitute for more flexible amino acids like proline and phenylalanine in peptide-based drug design. nih.gov This can lead to peptides with improved metabolic stability and bioavailability. nih.gov

One area of investigation is in the development of antagonists for the bradykinin (B550075) B2 receptor. nih.gov Bradykinin is a peptide involved in pain and inflammation, and blocking its receptor is a therapeutic strategy for conditions like hereditary angioedema and potentially other inflammatory diseases. nih.govnih.gov By incorporating this compound into peptide sequences, researchers have aimed to create more potent and stable bradykinin B2 receptor antagonists. nih.gov This research leverages the compound's ability to impart a specific, rigid conformation to the peptide, enhancing its binding affinity to the target receptor.

Exploration in Neuroscience Research

The structural characteristics of this compound also make it a compound of interest for the development of drugs targeting the central nervous system (CNS). mdpi.com Its similarity to naturally occurring compounds and its lipophilicity, which can aid in crossing the blood-brain barrier, are advantageous properties for CNS drug candidates. nih.gov

Studies Investigating Neurotransmitter Systems

Alterations in neurotransmitter levels are associated with a wide range of neurological disorders. researchgate.net The parent compound, indole-2-carboxylic acid, has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate neurotransmitter system. Specifically, it acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This receptor system is crucial for synaptic plasticity and is implicated in excitotoxic neuronal death related to conditions like stroke and epilepsy.

While direct research on this compound's interaction with neurotransmitter systems is still an emerging field, its structural relationship to known NMDA receptor ligands suggests its potential as a scaffold for developing novel CNS therapies. Researchers utilize such compounds to study interactions within biological systems, aiming to uncover the mechanisms of action for various enzymes and receptors, which could lead to new insights into disease pathways. mdpi.com

Modulation of Neurotransmitter Activity by this compound Derivatives

Derivatives of this compound are utilized in neuroscience research to investigate neurotransmitter systems. chemimpex.com The unique, conformationally restricted framework of the octahydro-indole structure is considered beneficial for designing novel therapeutic agents for central nervous system (CNS) disorders. chemimpex.com

While specific research on the direct modulatory activity of this compound derivatives on neurotransmitters is emerging, studies on its aromatic counterpart, indole-2-carboxylic acid, have provided insights into potential mechanisms. For instance, indole-2-carboxylic acid itself has been identified as a specific and competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is crucial for excitatory synaptic transmission, and its modulation is a key area of research for neurological conditions. The action of indole-2-carboxylic acid inhibits the potentiation of NMDA-gated currents by glycine, suggesting that such scaffolds can interact with important allosteric sites on neurotransmitter receptors. nih.gov

Potential for Treatments of Neurological Disorders

The development of treatments for neurological disorders is a primary focus for the application of this compound derivatives. chemimpex.com This scaffold serves as a crucial intermediate in the synthesis of pharmaceutical agents targeting these conditions. chemimpex.com The rationale for its use lies in its structural similarity to naturally occurring compounds, which allows for the exploration of its bioactivity and the potential for developing drugs with improved efficacy. chemimpex.com

Monoamine oxidase inhibitors (MAOIs) are a class of drugs effective in treating depression and Parkinson's disease by preventing the breakdown of monoamine neurotransmitters. wikipedia.orgmayoclinic.org Similarly, agents that can modulate neuroinflammation are of significant interest. Thiazolidine-4-carboxylic acid derivatives, for example, have been shown to reduce oxidative stress and neuroinflammation, highlighting the therapeutic potential of targeting these pathways in neurodegeneration. nih.gov While specific derivatives of this compound are still under investigation for these applications, the broader class of indole-containing molecules has been a fertile ground for developing agents against neurodegenerative diseases. nih.gov

Investigations into Enzyme Inhibition and Receptor Mechanisms

Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. mayoclinic.orgwikipedia.org Inhibition of these enzymes, particularly MAO-B, is a validated strategy for treating Parkinson's disease, as it reduces the metabolism of dopamine. nih.gov MAO inhibitors are also prescribed for various central nervous system (CNS)-associated diseases, including depression and Alzheimer's, and have demonstrated anti-inflammatory effects. wikipedia.org The development of selective and reversible MAO inhibitors is an active area of research to improve safety and efficacy. nih.gov While the indole scaffold is present in known MAO inhibitors, specific studies detailing the MAO inhibitory activity of this compound derivatives are not extensively documented in publicly available research. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition by this compound Derivatives

Cyclooxygenase-2 (COX-2) is an enzyme that plays a major role in prostaglandin biosynthesis, which mediates inflammation and pain. nih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic goal, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The indole moiety is a core component of several anti-inflammatory drugs, including Indomethacin. researchgate.net Numerous studies have explored various indole derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have shown good COX-2 inhibitory activities with IC50 values in the low micromolar range. researchgate.net However, specific investigations into the COX-2 inhibitory potential of derivatives of the saturated this compound scaffold are not widely reported.

Interaction with Biological Targets

The structural characteristics of this compound make it a candidate for exploration in drug discovery due to its potential for interaction with various biological targets. chemimpex.com Researchers utilize this compound in biochemical studies to help uncover the mechanisms of action for certain enzymes and receptors. chemimpex.com A prominent example of a related scaffold's interaction with a key biological target comes from studies on HIV-1 integrase. As detailed in the following section, the aromatic indole-2-carboxylic acid core has been shown to effectively bind to the active site of this critical viral enzyme. nih.govresearchgate.net

Studies on HIV-1 Integrase Inhibition using Indole-2-carboxylic Acid Scaffolds

A significant area of research has been the use of the indole-2-carboxylic acid scaffold as a basis for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net HIV-1 integrase is a vital enzyme for viral replication, and inhibiting its function is a proven antiviral strategy.

Research has demonstrated that the indole-2-carboxylic acid core structure can effectively chelate the two magnesium ions (Mg2+) within the active site of the integrase enzyme. nih.gov This interaction is critical for inhibiting the strand transfer process. Through virtual screening and subsequent structural optimization, potent derivatives have been identified. For example, optimization of an initial hit compound led to derivative 20a , which exhibited a markedly increased inhibitory effect, with an IC50 value of 0.13 μM. nih.govresearchgate.net Binding analysis revealed that adding a long branch on the C3 position of the indole core enhanced the interaction with a hydrophobic cavity near the enzyme's active site. nih.gov Another study identified compound 17a as a potent inhibitor with an IC50 value of 3.11 μM, noting that a C6 halogenated benzene ring could effectively bind with viral DNA through π-π stacking interactions.

These findings underscore that the indole-2-carboxylic acid structure is a promising scaffold for the further development of potent HIV-1 integrase inhibitors. nih.gov

CompoundTargetIC50 Value (μM)Key Structural Feature
Derivative 20aHIV-1 Integrase0.13Long branch on C3 of the indole core
Derivative 17aHIV-1 Integrase3.11C6 halogenated benzene ring
Parent Compound 3HIV-1 Integrase>10Basic indole-2-carboxylic acid scaffold

Biochemical Assays and Pathway Studies

This compound and its derivatives are valuable tools in biochemical research, enabling detailed investigations into enzyme functions and metabolic processes. Their unique structural properties allow for the probing of biological systems in ways that provide critical insights for drug discovery and biotechnology.

The rigid, bicyclic structure of this compound (Oic) makes it a significant molecule for studying enzyme activity. As a non-coded, conformationally restricted α-amino acid, it serves as a valuable surrogate for natural amino acids like proline and phenylalanine in peptide sequences. nih.gov This substitution can dramatically alter the peptide's susceptibility to enzymatic degradation. For instance, incorporating Oic into bradykinin, a peptide hormone involved in inflammation, has been shown to improve its resistance to degrading enzymes. nih.gov This application allows researchers to study the activity and specificity of proteolytic enzymes by observing how the modified peptide interacts with them, providing a clearer understanding of enzyme-substrate recognition and catalytic mechanisms.

Furthermore, this compound is a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, such as perindopril. nih.gov Its scaffold is fundamental to the inhibitor's ability to bind to the active site of ACE, blocking its function. By synthesizing and testing various derivatives of this core structure, researchers can perform detailed enzyme inhibition assays to map the active site and understand the molecular interactions necessary for potent and selective inhibition. Researchers utilize the compound in a variety of biochemical assays to probe enzyme activity, which can lead to innovations in biotechnology. chemimpex.com

The use of this compound extends to the study of metabolic pathways, particularly those related to peptide and peptidomimetic metabolism. A major challenge in peptide-based drug development is their rapid degradation by metabolic enzymes, leading to poor metabolic stability and low bioavailability. nih.gov By incorporating the Oic scaffold into a peptide, its metabolic fate can be altered. nih.gov

This modification serves as a powerful research tool. When an Oic-containing peptide shows increased stability, it provides insights into the specific metabolic pathways responsible for degrading the original peptide. Researchers can identify the classes of enzymes (e.g., peptidases) that are less effective at cleaving the sterically hindered peptide bonds adjacent to the Oic residue. This helps in mapping the metabolic vulnerabilities of therapeutic peptides and provides a rational basis for designing next-generation drugs with improved pharmacokinetic profiles. The general use of this compound in assays to study metabolic pathways is a recognized application in biochemical research. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. The this compound scaffold provides a rigid and versatile platform for conducting such studies, leading to the rational design of novel therapeutic agents.

The biological activity of molecules derived from the this compound scaffold is intrinsically linked to its distinct structural features. Its bicyclic system introduces significant rigidity into molecules, which is a desirable property in drug design for improving receptor selectivity and reducing off-target effects. nih.gov This conformational constraint is similar to that induced by proline but is combined with greater lipophilicity. nih.gov This increased lipophilicity is a key feature that can enhance the absorption and distribution of peptide-based drugs across biological membranes, directly correlating with improved bioavailability and bioactivity. nih.gov

While many detailed SAR studies are performed on the parent indole-2-carboxylic acid scaffold, the principles are applicable to the design of derivatives based on the saturated octahydro core. For example, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid structure, specific modifications were found to be crucial for activity. The indole nucleus and the C2 carboxyl group were identified as a key chelating core for binding Mg²⁺ ions in the enzyme's active site. mdpi.comnih.gov Further studies demonstrated that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core markedly increased the inhibitory effect against the integrase enzyme. mdpi.comnih.gov These findings highlight how specific substitutions on the core structure directly correlate with enhanced biological function.

Structural Modification (on Indole-2-Carboxylic Acid Scaffold) Biological Target Impact on Biological Activity
Indole core and C2 carboxyl groupHIV-1 IntegraseEssential for chelating two Mg²⁺ ions in the active site. nih.govnih.gov
C6 Halogenated Benzene RingHIV-1 IntegraseBinds viral DNA via π–π stacking, increasing inhibitory effect. nih.gov
C3 Long BranchHIV-1 IntegraseImproves interaction with a hydrophobic cavity near the active site. mdpi.comnih.gov
Esterification of Carboxylic AcidPyrrolopyrimidines (General SAR Principle)Complete loss of biological activity, indicating the COOH group is vital for interaction (e.g., H-bond or salt bridge). drugdesign.org

The this compound scaffold is recognized as a valuable building block for the synthesis of diverse and novel bioactive molecules. chemimpex.com Its inherent structural properties are leveraged by medicinal chemists to design compounds with specific therapeutic profiles. The synthesis of this compound and its derivatives has been a focus of research to enable its wider application. nih.gov

A key application is in peptide engineering, where it is incorporated to create peptidomimetics with enhanced therapeutic properties. nih.gov For example, it has been used to stabilize specific secondary structures, such as a type-II′ β-turn in small cyclic peptides, which served as a starting point for designing non-peptidic bradykinin B2 antagonists. nih.gov In another area, derivatives of the parent indole-2-carboxylic acid have been designed and synthesized as novel HIV-1 integrase inhibitors mdpi.comnih.gov, antitumor agents targeting the 14-3-3η protein nih.gov, and potential TRPV1 agonists. mdpi.com The synthesis process for these molecules often involves coupling the indole-2-carboxylic acid core with various amines or other functional groups to explore a wide chemical space and optimize biological activity. mdpi.comnih.gov This strategic design and synthesis approach allows for the creation of new chemical entities with tailored pharmacological effects.

Computational methods, particularly molecular docking, are integral to the modern drug design process involving the this compound scaffold and its analogs. openmedicinalchemistryjournal.comnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a larger target, such as a protein, to form a stable complex. openmedicinalchemistryjournal.com This information is crucial for understanding the molecular basis of a drug's activity and for designing more potent and selective inhibitors.

In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, molecular docking was used extensively. nih.gov These computational studies revealed the binding mode of the inhibitors, showing how the indole core and carboxyl group chelate two magnesium ions within the enzyme's active site. mdpi.comnih.gov Docking analyses also demonstrated that a C6 halogenated benzene ring could effectively engage in a π–π stacking interaction with viral DNA, explaining the observed increase in potency for derivatives with this feature. nih.gov Similarly, docking simulations helped rationalize how introducing a long branch at the C3 position improved interactions with a nearby hydrophobic pocket. nih.gov These computational insights guide the synthetic chemistry, allowing researchers to prioritize the synthesis of compounds predicted to have the most favorable binding interactions, thereby accelerating the discovery of novel therapeutic agents. researchgate.net

Analytical Methodologies for Octahydro 1h Indole 2 Carboxylic Acid Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone for the analysis of octahydro-1H-indole-2-carboxylic acid, enabling the separation and quantification of its various isomers and related substances. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable in this context.

High-Performance Thin-Layer Chromatography (HPTLC) for Related Substances

While HPLC is paramount for isomer separation, High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful tool for analyzing related substances, particularly in the context of the final drug products derived from this compound. Stability-indicating HPTLC methods have been developed and validated for drugs like Trandolapril to separate the active ingredient from its degradation products and impurities. ijper.orgajrconline.orgnih.gov

These methods typically employ pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. ijper.orgajrconline.org For Trandolapril analysis, a mobile phase of chloroform, methanol, and acetic acid (e.g., in a ratio of 8:1.5:0.5 v/v/v) has been used, with densitometric analysis performed at 212 nm. nih.gov Another method uses a mobile phase of ethyl methyl ketone and acetic acid (8:0.25 v/v) with detection at 220 nm. ajrconline.org Such HPTLC methods are validated for linearity, precision, accuracy, and robustness, proving to be simple, selective, and suitable for the quantitative analysis of the drug and its related substances in bulk and pharmaceutical formulations. ijper.orgnih.gov This demonstrates the applicability of HPTLC in controlling the purity of substances throughout the manufacturing process that starts with this compound.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its various stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR are used to confirm the identity and stereochemistry of different isomers.

Research findings have provided specific spectral data for different stereoisomers. For example, the hydrochloride salt of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and the (2S,3aS,7aS) stereoisomer have been characterized in D₂O. ajrconline.org

Interactive Table: NMR Data for this compound Stereoisomers in D₂O ajrconline.org

StereoisomerNucleusChemical Shift (δ ppm)
(2R,3aS,7aS)-1·HCl ¹H NMR1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)
¹³C NMR20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76
(2S,3aS,7aS)-1 ¹H NMR1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)
¹³C NMR20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42

This detailed NMR data is crucial for confirming the successful synthesis of the desired stereoisomer and for identifying any impurities or isomeric contaminants.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . tcichemicals.com High-resolution mass spectrometry (HRMS) provides precise mass data, with one study reporting the detection of the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 170.1174, which closely matches the calculated value of 170.1176. nih.gov

The fragmentation pattern of this compound in MS is governed by its functional groups: a secondary amine within a bicyclic system and a carboxylic acid. General fragmentation pathways for carboxylic acids include the neutral loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.orgyoutube.com For cyclic amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation route. libretexts.org

Consequently, the electron ionization (EI) mass spectrum of this compound is expected to show characteristic peaks resulting from these processes. The molecular ion peak (M⁺) at m/z 169 would be observed, followed by key fragment ions corresponding to:

Loss of the carboxyl group: A significant peak at m/z 124 ([M-COOH]⁺) resulting from the cleavage of the C-C bond between the carboxyl group and the indole (B1671886) ring.

Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the nitrogen atom within the ring structure.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₉H₁₅NO₂ tcichemicals.com
Molecular Weight169.22 g/mol tcichemicals.com
Observed [M+H]⁺ (HRMS)170.1174 m/z nih.gov
Calculated [M+H]⁺ (HRMS)170.1176 m/z nih.gov
Expected Key Fragment[M-COOH]⁺ (m/z 124)Inferred from libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the primary functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the O-H and N-H bonds of the carboxylic acid and secondary amine, respectively, as well as the carbonyl group.

A study on the (2S,3aS,7aS) stereoisomer reported characteristic absorption bands from a KBr pellet. nih.gov The compound, existing as a zwitterion in the solid state, displays distinctive spectral features.

O-H and N-H Stretching: A very broad absorption band is observed in the region of 3600–2200 cm⁻¹. nih.gov This band is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibration of the secondary amine.

C=O Stretching: A strong absorption peak is present at 1623 cm⁻¹. nih.gov The position of this band is lower than that of a typical carboxylic acid C=O stretch (1700-1730 cm⁻¹) and is indicative of an asymmetric stretching vibration of a carboxylate anion (COO⁻), confirming the zwitterionic nature of the compound in the solid state.

C-N and C-O Stretching: Absorptions corresponding to C-N and C-O stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeReported Absorption (cm⁻¹)Reference
O-H (Carboxylic Acid) & N-H (Amine)Stretching, H-bonded3600–2200 (broad) nih.gov
C=O (Carboxylate)Asymmetric Stretching1623 nih.gov

Other Analytical Approaches

Assay Purity Determination

Determining the purity of this compound is crucial, particularly in pharmaceutical applications where it serves as a key starting material. longdom.orglongdom.org High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Due to the compound's lack of a strong chromophore, methods often employ a Refractive Index Detector (RID) or UV detection at low wavelengths. longdom.orglongdom.orgresearchgate.net A stability-indicating reverse-phase HPLC method has been developed and validated for quantifying this compound and its isomers. longdom.org This method utilizes a C18 column with a mobile phase of 10 mM potassium phosphate (B84403) buffer at pH 3.0. longdom.org The method was validated according to ICH guidelines, demonstrating good accuracy, linearity, and precision. longdom.org Recoveries for the isomers were reported to be between 93.9% and 107.9%. longdom.orglongdom.org The limits of detection (LOD) and quantification (LOQ) were approximately 0.006 mg/mL and 0.022-0.024 mg/mL, respectively. longdom.orglongdom.org

Another reported RP-HPLC method uses a C18 column with a mobile phase of buffer and acetonitrile (B52724) and UV detection at 215 nm, achieving purity measurements as high as 99.3-99.8%. researchgate.net Non-chromatographic methods such as neutralization titration have also been noted for purity assessment. tcichemicals.com

Table 3: HPLC Method Parameters for Purity Assay
ParameterCondition 1Condition 2
ColumnInertsil ODS-4 (C18)Hypersil Gold C18
DetectorRefractive Index (RID)UV (215 nm)
Mobile Phase10 mM Potassium Phosphate Buffer (pH 3.0)Buffer and Acetonitrile (50:50 v/v)
LOQ0.022–0.024 mg/mL3.832 µg/mL
Reference longdom.orglongdom.org researchgate.net

Chiral Analysis Techniques for this compound

This compound possesses three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers). longdom.orglongdom.org The separation and quantification of these isomers are critical as typically only one specific stereoisomer is desired for pharmaceutical synthesis. longdom.org Chiral HPLC is the primary method for this analysis.

Several chiral separation strategies have been successfully developed:

Chiral Ligand-Exchange Chromatography: This technique involves the use of a chiral mobile phase. One effective method utilizes a complex of Copper (II) with L-phenylalaninamide (L-PheA) as a chiral selector to resolve the RRR-, SSS-, and SRR-Oic stereoisomers. researchgate.net

Pre-column Derivatization: In this approach, the stereoisomers are reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or they are derivatized to enhance their separation on a chiral column. One such method uses phenyl isothiocyanate (PITC) as the derivatization reagent, with subsequent separation of the derivatives on an Ultron ES-OVM chiral column. researchgate.net

Chiral Stationary Phases: Direct separation can be achieved using columns with a chiral stationary phase (CSP), which selectively interacts with the different enantiomers.

These methods allow for the determination of the stereochemical purity of the desired isomer and the quantification of other stereoisomeric impurities. researchgate.netresearchgate.net

Broader Research Potentials and Future Directions for Octahydro 1h Indole 2 Carboxylic Acid

Potential in Polymer Chemistry and Material Science

The distinct structure of octahydro-1H-indole-2-carboxylic acid lends itself to the development of advanced polymers and materials with tailored properties. chemimpex.comchemimpex.com

This compound can be incorporated into polymer matrices to improve the mechanical and thermal characteristics of materials. chemimpex.com Its rigid bicyclic structure can enhance the stability and durability of polymers. chemimpex.comchemimpex.com Research indicates that its integration can lead to the creation of specialized polymers with properties such as increased flexibility. chemimpex.com These enhanced polymers have potential applications in the automotive and packaging industries, as well as in specialized coatings and adhesives. chemimpex.comchemimpex.com

Table 1: Potential Enhancements in Polymer Properties Click on a property to learn more about its potential improvement.

Property Potential Improvement Source
Mechanical Properties General improvement in the robustness of materials. chemimpex.com
Thermal Stability Increased resistance to degradation at high temperatures. chemimpex.com
Flexibility Employed in creating specialized polymers with unique flexibility. chemimpex.com

| Durability | Contributes to the creation of more resilient polymers. | chemimpex.com |

Applications in Agrochemicals

The compound is also being investigated for its utility in the agricultural sector, where it shows potential for developing more effective and safer agrochemical products. chemimpex.comchemimpex.com

This compound finds applications in the formulation of agrochemicals, contributing to the development of advanced pesticides and herbicides. chemimpex.com Furthermore, it is being explored as a potential bio-stimulant to promote plant growth and increase resilience against environmental stressors. chemimpex.com While specific mechanisms for this compound are under investigation, many herbicides containing carboxylic acid derivatives function by mimicking natural plant growth hormones called auxins, which leads to abnormal growth and eventually plant death. vt.edu This class of compounds has been instrumental in the development of herbicidal lead structures for over 70 years. nih.gov

Emerging Research Areas

The unique chemical scaffold of this compound makes it a subject of interest in several cutting-edge research fields.

In biotechnology, this compound is recognized for its role in creating peptidomimetics—small molecules that mimic the structure and function of peptides. chemistryviews.org As a non-coded, conformationally restricted α-amino acid, its incorporation into peptides can introduce rigidity and enhance lipophilicity. nih.gov These modifications are valuable for engineering peptide drugs with improved metabolic stability and bioavailability, as they can better penetrate biological membranes. nih.gov Additionally, biotechnological methods, such as enzymatic resolution processes, are being developed for the efficient production of specific, optically active forms of the compound, which are crucial for pharmaceutical applications. google.com Researchers also use the compound to study its interactions with biological systems, which helps in understanding the mechanisms of enzymes and receptors. chemimpex.com

Table 2: Applications in Biotechnology and Biochemical Research

Application Area Specific Use Research Goal Source
Peptide Engineering Incorporation into bioactive peptides as a non-natural α-amino acid. To improve peptide stability, bioavailability, and receptor selectivity. nih.govchemistryviews.org
Biochemical Research Used as a tool to study interactions within biological systems. To uncover mechanisms of action for specific enzymes and receptors. chemimpex.com

| Biocatalysis | Production via enzymatic resolution processes. | To efficiently synthesize enantiomerically pure forms of the compound. | google.com |

While its role as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril is well-established, the therapeutic potential of this compound is not limited to cardiovascular drugs. innospk.comchemicalbook.com Its structural features make it a candidate for exploration in other areas of drug discovery. chemimpex.com Research is ongoing in the fields of neuropharmacology, where it serves as a building block for agents targeting neurological disorders, and in the development of new analgesics. chemimpex.comchemimpex.com The compound's bicyclic structure is a valuable scaffold for designing novel therapeutic agents that can interact with various biological targets. chemimpex.com

Translational Research and Industrial Applications of this compound

This compound is a versatile bicyclic compound that serves as a crucial building block in various industrial and research settings. Its primary significance lies in the pharmaceutical sector, where it functions as a key intermediate in the synthesis of several important therapeutic agents. chemimpex.comchemicalbook.com Specifically, it is a critical precursor for angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. chemicalbook.com The stereoisomers (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid are fundamental starting materials for the synthesis of the ACE inhibitors Perindopril and Trandolapril, respectively. chemicalbook.com

Beyond its role in synthesizing ACE inhibitors, the compound is utilized in broader pharmaceutical development and neuroscience research. chemimpex.com Its rigid bicyclic structure is a valuable scaffold in medicinal chemistry for designing novel therapeutic agents, including analgesics and anti-inflammatory drugs. chemimpex.com In neuroscience, it is employed in studies of neurotransmitter systems, which may aid in understanding and developing treatments for neurological disorders. chemimpex.com

The applications of this compound extend into the chemical industry, particularly in polymer chemistry and agrochemicals. It can be integrated into polymer matrices to enhance the mechanical properties and thermal stability of materials used in the automotive and packaging industries. chemimpex.com In agriculture, it is used in formulating more effective and safer pesticides and herbicides and is being investigated as a potential biostimulant to promote plant growth and resilience. chemimpex.comchemimpex.com

Table 1: Industrial and Research Applications
SectorSpecific ApplicationRelevance
PharmaceuticalsKey intermediate for Perindopril and TrandolaprilEssential starting material for widely used ACE inhibitors. chemicalbook.com
Medicinal ChemistryScaffold for novel drug design (e.g., analgesics)Provides a rigid structure for developing new therapeutic compounds. chemimpex.com
NeuroscienceResearch into neurotransmitter systemsAids in the study of neurological disorders. chemimpex.com
Polymer ChemistryAdditive to improve polymer matricesEnhances thermal stability and mechanical properties of materials. chemimpex.com
AgrochemicalsComponent in pesticides and herbicides; potential biostimulantContributes to the development of safer agricultural products and promotes crop resilience. chemimpex.comchemimpex.com

Future Challenges and Opportunities in this compound Research

The unique structural features of this compound make it a compound of continuing interest, presenting both challenges for its synthesis and opportunities for the discovery of new functions.

Addressing Stereochemical Challenges in Large-Scale Synthesis

A significant challenge in the industrial utilization of this compound is controlling its stereochemistry. The molecule possesses three chiral centers, meaning it can exist as four pairs of enantiomers. The biological activity of pharmaceuticals derived from this compound is highly dependent on a specific stereoisomer. For instance, the synthesis of Perindopril requires the (2S,3aS,7aS) isomer, while Trandolapril requires the (2S,3aR,7aS) isomer.

Table 2: Key Stereoisomers and Their Pharmaceutical Relevance
StereoisomerRelevance
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acidKey starting material for the ACE inhibitor Perindopril.
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acidKey intermediate in the synthesis of the ACE inhibitor Trandolapril. chemicalbook.comgoogle.com
(2R,3aR,7aR)-rel-Octahydro-indole-2-carboxylic acidA reactant used in the preparation of Perindoprilat. chemicalbook.com

Discovery of Novel Biological Activities and Therapeutic Targets

While this compound is well-established as a synthetic intermediate, its saturated bicyclic scaffold holds significant potential for the development of new therapeutic agents. Research into derivatives of the unsaturated parent compound, 1H-indole-2-carboxylic acid, has revealed a wide range of biological activities, suggesting promising avenues for its saturated analogue.

Studies have shown that novel derivatives of 1H-indole-2-carboxylic acid can act as:

Antitumor Agents: Certain derivatives have been designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer, demonstrating potent inhibitory activities against various liver cancer cell lines. nih.gov

Antidiabetic Agents: A series of aryl indole-2-carboxylic acids have been identified as selective PPARgamma modulators, which showed efficacy in reducing hyperglycemia in animal models of type 2 diabetes. nih.gov

Antiviral Inhibitors: Indole-2-carboxylic acid derivatives have been discovered to be novel HIV-1 integrase strand transfer inhibitors, a crucial mechanism for blocking viral replication. mdpi.com

The octahydro-indole-2-carboxylic acid framework, with its increased three-dimensionality and lipophilicity compared to its aromatic counterpart, offers a distinct structural starting point for medicinal chemistry. nih.gov Future research can focus on leveraging this scaffold to design new libraries of compounds. By exploring derivatives of this compound, it may be possible to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Table 3: Potential Therapeutic Areas Based on Related Indole-2-Carboxylic Acid Structures
Therapeutic AreaBiological Target/ActivitySource Compound Class
OncologyInhibition of 14-3-3η protein (Liver Cancer)1H-indole-2-carboxylic acid derivatives. nih.gov
Metabolic DisordersPPARgamma partial agonism (Type 2 Diabetes)Aryl indole-2-carboxylic acid analogs. nih.gov
Infectious DiseaseHIV-1 Integrase InhibitionIndole-2-carboxylic acid derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for octahydro-1H-indole-2-carboxylic acid and its derivatives in pharmaceutical research?

  • Methodological Answer : Key synthetic routes include:

  • Coupling reactions : Using 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) as coupling agents in toluene at 5–40°C to form benzyl ester intermediates .
  • Chiral resolution : Sub-molar reactions with N-carboxyanhydrides in non-polar solvents (e.g., resolving racemic mixtures via organic bases) to isolate enantiomerically pure forms .
  • Stereoselective synthesis : Reacting with alanyl derivatives under controlled conditions to achieve (2S,3aS,7aS)-configured products critical for angiotensin-converting enzyme (ACE) inhibitors like Perindopril .

Q. How is this compound structurally characterized in research settings?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for high-resolution or twinned data .
  • Spectroscopic techniques : NMR and mass spectrometry (MS) validate molecular identity, while SMILES and InChI descriptors aid in computational modeling .
  • Storage considerations : Stability is maintained at room temperature in dry, dark conditions to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of this compound during enantioselective synthesis?

  • Methodological Answer :

  • Kinetic resolution : Using chiral auxiliaries or enzymes to selectively react with one enantiomer.
  • Chromatographic separation : High-performance liquid chromatography (HPLC) with chiral stationary phases to isolate (2S,3aS,7aS)- or (2R,3aS,7aS)-enantiomers .
  • Process optimization : Sub-molar ratios of reactants and non-polar solvents (e.g., toluene) improve yield and purity .

Q. How can computational chemistry predict the reactivity and stereoelectronic properties of this compound?

  • Methodological Answer :

  • Molecular docking : InChIKey and SMILES strings (e.g., PONAUWFRJYNGAC-HNPMAXIBSA-N) model interactions with biological targets like ACE .
  • Density Functional Theory (DFT) : Calculates energy barriers for stereochemical transformations, aiding in route design for derivatives .
  • Solvent effects : Simulations assess solvent polarity impacts on reaction kinetics, particularly in acetic acid reflux conditions .

Q. What analytical challenges arise in quantifying this compound derivatives as pharmaceutical impurities?

  • Methodological Answer :

  • Detection limits : UV spectroscopy and LC-MS achieve ppm-level sensitivity for impurities like Perindopril Isopropyl Analog .
  • Stereoisomer discrimination : Chiral HPLC columns (e.g., amylose-based) separate enantiomers, validated against ICH guidelines .
  • Matrix interference : Solid-phase extraction (SPE) pre-treats samples to remove excipients in tablet formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
octahydro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.